(4R,6R)-6-ethynyl-4-hydroxyoxan-2-one
Description
(4R,6R)-6-ethynyl-4-hydroxyoxan-2-one is a γ-lactone derivative characterized by a six-membered oxane ring with hydroxyl and ethynyl substituents at the C4 and C6 positions, respectively. The compound’s stereochemistry, defined by the (4R,6R) configuration, is critical to its physicochemical and biological properties. For example, lactones with similar configurations, such as (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, serve as key intermediates in carotenoid synthesis, underscoring the importance of stereochemistry in bioactive molecule design .
Properties
CAS No. |
171895-59-3 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(4R,6R)-6-ethynyl-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C7H8O3/c1-2-6-3-5(8)4-7(9)10-6/h1,5-6,8H,3-4H2/t5-,6+/m1/s1 |
InChI Key |
NSADANPRADMZTL-RITPCOANSA-N |
SMILES |
C#CC1CC(CC(=O)O1)O |
Isomeric SMILES |
C#C[C@H]1C[C@H](CC(=O)O1)O |
Canonical SMILES |
C#CC1CC(CC(=O)O1)O |
Synonyms |
2H-Pyran-2-one, 6-ethynyltetrahydro-4-hydroxy-, (4R-cis)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in HMG-CoA Reductase Inhibition
Compounds sharing the (4R,6R)-lactone core with varying substituents have demonstrated inhibitory activity against HMG-CoA reductase, a target for cholesterol-lowering agents:
Key Findings :
- The (4R,6R) configuration is conserved across these lactones, suggesting a stereochemical preference for HMG-CoA reductase interaction.
Stereochemical Impact on Physical Properties
Chirality significantly influences properties such as odor and reactivity in lactones:
- δ,ε-Unsaturated Lactones : The (1R,6R)-enantiomer of a δ-lactone exhibits an intense, deep odor, while its (1S,6S)-counterpart has a weaker, coumarin-like fragrance . This mirrors trends observed in other chiral lactones, where stereochemistry dictates intermolecular interactions (e.g., with olfactory receptors).
- Menthadienyl Formates : Compounds B [(4R,5R)] and C [(4S,5R)] differ in configuration at C4, leading to distinct NMR chemical shifts and chromatographic retention times .
Implications for (4R,6R)-6-ethynyl-4-hydroxyoxan-2-one :
Spectroscopic and Chromatographic Behavior
- NMR Signatures: The (4R,6R) configuration generates distinct δ values for C4 and C6 protons, as seen in structurally related compounds (e.g., δ~4.17 ppm for C6-isopropenyl oxepanones in ) .
- Chiral GC Resolution: Enantiomers of δ-lactones () and oxepanones () are separable via chiral GC, suggesting the target compound’s enantiomers could also be resolved using similar methods .
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